

Spectroscopic data for 2-Amino-4,6-dimethoxypyrimidine compounds

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Compound of Interest

Compound Name:	2-Amino-4,6-dimethoxypyrimidin-5-ol
CAS No.:	267224-18-0
Cat. No.:	B1521368

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4,6-dimethoxypyrimidine

Introduction

2-Amino-4,6-dimethoxypyrimidine is a heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. As a key intermediate in the synthesis of various bioactive molecules and a known degradation product of certain herbicides, its unambiguous structural characterization is paramount.^{[1][2][3]} This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of 2-amino-4,6-dimethoxypyrimidine, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

The guide is structured to provide not just data, but the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible results. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C),

Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in clear, comparative formats.

Molecular Identity:

- IUPAC Name: 4,6-dimethoxypyrimidin-2-amine[4][5]
- CAS Number: 36315-01-2[5][6]
- Molecular Formula: C₆H₉N₃O₂[4][5][6]
- Molecular Weight: 155.15 g/mol [4][6]
- Chemical Structure:

Caption: Chemical structure of 2-Amino-4,6-dimethoxypyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-amino-4,6-dimethoxypyrimidine, ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.[8][9][10]

Experimental Workflow: NMR Analysis

The general workflow involves sample preparation, instrument setup, data acquisition, and processing to obtain a final, interpretable spectrum.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of different types of protons and their electronic environments. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are key to structural assignment.

Experimental Protocol (¹H NMR)

- **Sample Preparation:** Accurately weigh 5-10 mg of 2-amino-4,6-dimethoxypyrimidine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
- **Acquisition:** A standard 1D proton pulse program is used. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) between scans.^[11] Typically, 8 to 16 scans are sufficient for a sample of this concentration.^[12]
- **Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Data Summary

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.25	Singlet	1H	H-5 (pyrimidine ring)
~4.95	Broad Singlet	2H	-NH ₂ (amino group)
~3.88	Singlet	6H	2 x -OCH ₃ (methoxy groups)

Note: Data is typically referenced to a CDCl₃ solvent signal at 7.26 ppm. Chemical shifts can vary slightly based on solvent and concentration.

Interpretation:

- The singlet at ~5.25 ppm corresponds to the single proton on the pyrimidine ring at position 5. Its singlet nature is expected as it has no adjacent protons to couple with.

- The broad singlet around ~4.95 ppm is characteristic of the two protons of the primary amine (-NH₂) group. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
- The intense singlet at ~3.88 ppm, integrating to 6 protons, is unequivocally assigned to the two equivalent methoxy (-OCH₃) groups at positions 4 and 6.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.^[7]

Experimental Protocol (¹³C NMR)

- **Sample Preparation:** The same sample prepared for ¹H NMR can be used.
- **Acquisition:** A standard proton-decoupled ¹³C pulse program is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is typically required to achieve a good signal-to-noise ratio.^[12]
- **Processing:** Similar to ¹H NMR, the data undergoes Fourier transform, phasing, and baseline correction.

¹³C NMR Spectral Data Summary

Chemical Shift (δ) ppm	Assignment
~171.0	C-4, C-6 (pyrimidine ring)
~163.5	C-2 (pyrimidine ring)
~81.5	C-5 (pyrimidine ring)
~54.0	-OCH ₃ (methoxy carbons)

Note: Data is typically referenced to a CDCl₃ solvent signal at 77.16 ppm.

Interpretation:

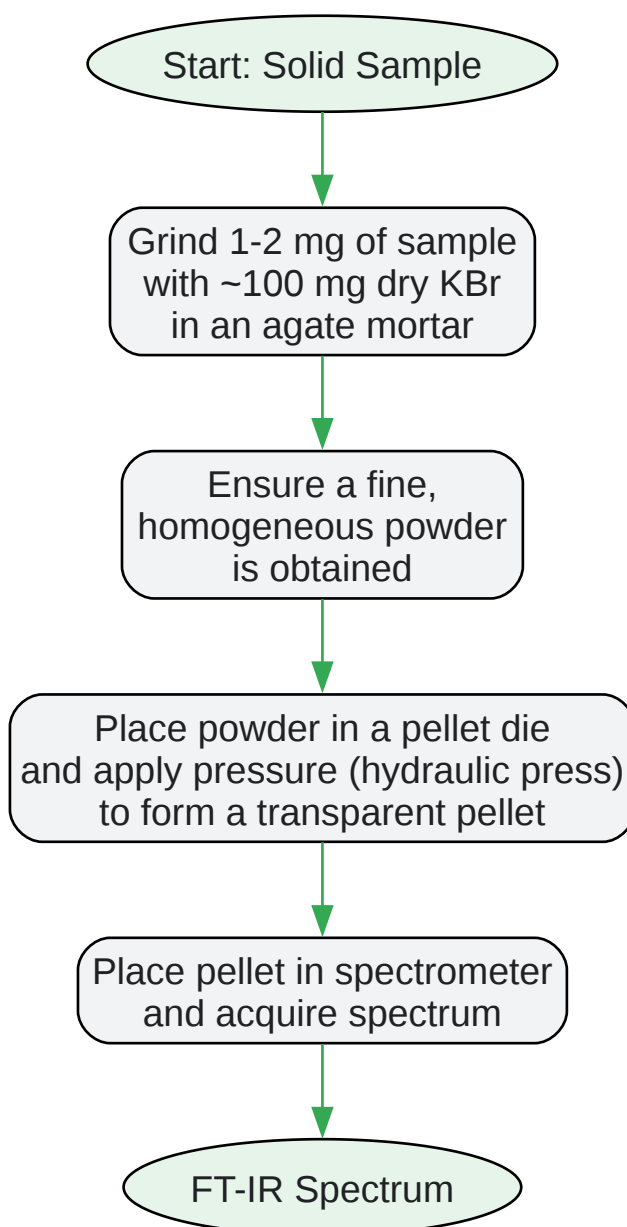
- The two downfield signals at ~171.0 ppm and ~163.5 ppm are characteristic of sp^2 -hybridized carbons in a nitrogen-containing aromatic ring. The signal at ~171.0 ppm is assigned to the two equivalent carbons (C4 and C6) bonded to the electronegative oxygen atoms. The signal at ~163.5 ppm corresponds to C2, bonded to three nitrogen atoms.
- The upfield aromatic signal at ~81.5 ppm is assigned to C5.
- The signal at ~54.0 ppm is characteristic of the sp^3 -hybridized carbons of the two equivalent methoxy groups.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1][13] For 2-amino-4,6-dimethoxypyrimidine, FT-IR is excellent for confirming the presence of the amino ($-NH_2$) and methoxy ($-OCH_3$) groups, as well as the pyrimidine ring structure.

Experimental Workflow: KBr Pellet Method for FT-IR

The KBr pellet method is a common technique for analyzing solid samples. [14][15][16] It involves dispersing the solid analyte in a matrix of potassium bromide (KBr), which is transparent to IR radiation.



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Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocol (KBr Pellet Method)

- Grinding: Finely grind approximately 1-2 mg of 2-amino-4,6-dimethoxypyrimidine with 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[14] The goal is to reduce the particle size to minimize light scattering.[17]

- Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.
- Background Scan: Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[15]
- Sample Scan: Replace the blank with the sample pellet and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. [18]

FT-IR Spectral Data Summary

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3400 - 3300	N-H Stretching (asymmetric/symmetric)	-NH ₂ (Amino group)
3000 - 2850	C-H Stretching	-OCH ₃ (Methoxy groups)
~1650	NH ₂ Scissoring (bending)	-NH ₂ (Amino group)
1600 - 1450	C=N and C=C Stretching	Pyrimidine Ring
1350 - 1200	C-N Stretching	Amino & Ring C-N
~1050	C-O Stretching (asymmetric)	-OCH ₃ (Methoxy groups)

Interpretation:

- N-H Vibrations: The presence of strong absorption bands in the 3400-3300 cm⁻¹ region is definitive evidence for the N-H stretching vibrations of the primary amine group.[1] The NH₂ scissoring vibration near 1650 cm⁻¹ further confirms its presence.
- C-H Vibrations: The bands in the 3000-2850 cm⁻¹ range are characteristic of C-H stretching from the methyl groups of the methoxy substituents.[1]
- Pyrimidine Ring: The complex pattern of bands between 1600 cm⁻¹ and 1450 cm⁻¹ arises from the C=C and C=N stretching vibrations within the aromatic pyrimidine ring, which is a

key fingerprint of the core structure.[1]

- C-O Stretching: A strong band around 1050 cm^{-1} is indicative of the C-O stretching of the methoxy groups, confirming their attachment to the ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.[7]

[19] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, small organic molecules like 2-amino-4,6-dimethoxypyrimidine, as it typically produces an intact molecular ion with minimal fragmentation.[20][21][22]

Experimental Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically $1\text{-}10\text{ }\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- Infusion: The solution is introduced into the ESI source at a constant, low flow rate via a syringe pump.
- Ionization: A high voltage is applied to the liquid at the tip of a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules) are ejected into the gas phase.
- Analysis: The generated ions are guided into the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion.

Mass Spectrometry Data Summary

m/z Value	Ion Assignment	Interpretation
156.07	[M+H] ⁺	Protonated molecular ion. Confirms the molecular weight of 155.15 Da.
178.05	[M+Na] ⁺	Sodium adduct, often observed in ESI-MS. Further confirms the molecular weight.

Interpretation: The primary goal is to identify the molecular ion peak. For 2-amino-4,6-dimethoxypyrimidine (MW = 155.15), ESI in positive ion mode is expected to show a prominent peak at an m/z of approximately 156.16, corresponding to the protonated molecule ($[\text{C}_6\text{H}_9\text{N}_3\text{O}_2 + \text{H}]^+$).^[20] The detection of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., to within 5 ppm), which can be used to confirm the elemental composition ($\text{C}_6\text{H}_9\text{N}_3\text{O}_2$) with high confidence.^[19]

Conclusion

The combination of NMR spectroscopy, FT-IR spectroscopy, and Mass Spectrometry provides a complete and unambiguous structural characterization of 2-amino-4,6-dimethoxypyrimidine. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the carbon-hydrogen framework. FT-IR validates the presence of key functional groups such as the amine and methoxy moieties. Finally, Mass Spectrometry confirms the molecular weight and elemental formula. Together, these techniques form a self-validating system, providing the high level of certainty required for research, quality control, and drug development applications.

References

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved February 19, 2026, from [\[Link\]](#)
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).
- Korfmacher, W. A. (2017, November 20). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC. Retrieved February 19, 2026, from [\[Link\]](#)
- Sample preparation for FT-IR. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10).
- 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | CID 118946 - PubChem. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved February 19, 2026, from [\[Link\]](#)
- MALDI or ESI which is suitable for small molecules? - ResearchGate. (2013, June 13). Retrieved February 19, 2026, from [\[Link\]](#)
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24). Retrieved February 19, 2026, from [\[Link\]](#)
- Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - ACS Publications. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- FTIR Sampling Techniques - Transmission: Solids Sample Preparation - YouTube. (2015, October 12). Retrieved February 19, 2026, from [\[Link\]](#)
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).

- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
- Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- Protocols | NMR Facility - Chemistry Department - The University of Chicago. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16). Retrieved February 19, 2026, from [\[Link\]](#)
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved February 19, 2026, from [\[Link\]](#)
- 2-Amino-4,6-dimethoxypyrimidine - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [\[Link\]](#)
- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
- 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. (2020, April 1). Retrieved February 19, 2026, from [\[Link\]](#)
- 2-amino-4,6-dimethoxypyrimidine (Ref: AE-F092944) - AERU. (2025, August 1). Retrieved February 19, 2026, from [\[Link\]](#)

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Sources

- [1. abjar.vandanapublications.com](http://abjar.vandanapublications.com) [abjar.vandanapublications.com]
- [2. 2-氨基-4,6-二甲氧基嘧啶 98% | Sigma-Aldrich](http://sigmaaldrich.com) [sigmaaldrich.com]
- [3. 2-amino-4,6-dimethoxypyrimidine \(Ref: AE-F092944\)](http://sitem.herts.ac.uk) [sitem.herts.ac.uk]
- [4. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [5. 2-Amino-4,6-dimethoxypyrimidine](http://webbook.nist.gov) [webbook.nist.gov]
- [6. 2-Amino-4,6-dimethoxypyrimidine | CAS 36315-01-2 | SCBT - Santa Cruz Biotechnology](http://scbt.com) [scbt.com]
- [7. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [8. sites.esa.ipb.pt](http://sites.esa.ipb.pt) [sites.esa.ipb.pt]
- [9. semanticscholar.org](http://semanticscholar.org) [semanticscholar.org]
- [10. researchgate.net](http://researchgate.net) [researchgate.net]
- [11. bpb-us-w2.wpmucdn.com](http://bpb-us-w2.wpmucdn.com) [bpb-us-w2.wpmucdn.com]
- [12. Protocols | NMR Facility - Chemistry Department](http://chemnmrlab.uchicago.edu) [chemnmrlab.uchicago.edu]
- [13. abjar.vandanapublications.com](http://abjar.vandanapublications.com) [abjar.vandanapublications.com]
- [14. drawellanalytical.com](http://drawellanalytical.com) [drawellanalytical.com]
- [15. jascoinc.com](http://jascoinc.com) [jascoinc.com]
- [16. edinst.com](http://edinst.com) [edinst.com]
- [17. eng.uc.edu](http://eng.uc.edu) [eng.uc.edu]
- [18. ijera.com](http://ijera.com) [ijera.com]
- [19. tigp-scst.chem.sinica.edu.tw](http://tigp-scst.chem.sinica.edu.tw) [tigp-scst.chem.sinica.edu.tw]
- [20. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [21. peptid.chem.elte.hu](http://peptid.chem.elte.hu) [peptid.chem.elte.hu]
- [22. researchgate.net](http://researchgate.net) [researchgate.net]
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